

Physicochemical Properties and Structural Characterization

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Compound of Interest

Compound Name: 4,5-Dichloro-6-(methylthio)pyrimidine

Cat. No.: B13079971

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While experimental data such as melting and boiling points are not available in published literature, the fundamental properties of **4,5-Dichloro-6-(methylthio)pyrimidine** can be calculated. These predicted values are crucial for planning synthetic workups, purification, and analytical characterization.

Predicted Physicochemical Data

Property	Value	Source
Chemical Name	4,5-Dichloro-6-(methylthio)pyrimidine	-
Molecular Formula	C ₅ H ₄ Cl ₂ N ₂ S	Calculated
Molecular Weight	195.07 g/mol	Calculated
CAS Number	Not assigned	-
Canonical SMILES	CSc1=NC=C(Cl)C(Cl)=N1	Calculated
InChI Key	FMCVLHRVFLGMJC-UHFFFAOYSA-N (Isomer)	Calculated
Predicted XLogP3	2.8 - 3.2	Predicted
Predicted Solubility	Poorly soluble in water; Soluble in organic solvents (DCM, EtOAc, THF)	Predicted

Chemical Structure

The structural arrangement of the chloro and methylthio groups dictates the molecule's reactivity.

Figure 1: 2D Structure of the title compound.

Proposed Synthesis Pathway

There is no established, published synthesis for **4,5-Dichloro-6-(methylthio)pyrimidine**. However, a logical and efficient route can be proposed based on well-documented reactions of pyrimidine precursors. The proposed pathway involves a three-step sequence starting from the commercially available 6-methyl-2-thiouracil.

Figure 2: Proposed synthetic workflow for 4,5-Dichloro-6-methyl-2-(methylthio)pyrimidine.

Detailed Experimental Protocol (Proposed)

This protocol is a predictive model. Researchers should perform small-scale trials and use standard analytical techniques (TLC, LC-MS) to monitor progress and optimize conditions.

Step 1: S-methylation of 6-Methyl-2-thiouracil

- **Dissolution:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-Methyl-2-thiouracil (1.0 eq) in 2 M aqueous sodium hydroxide (NaOH) (2.5 eq) with stirring at room temperature until a clear solution is obtained.
- **Methylation:** Cool the solution to 0-5 °C in an ice bath. Add dimethyl sulfate ((CH₃)₂SO₄, 1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.
- **Reaction:** Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
- **Workup:** Acidify the reaction mixture to pH 5-6 with glacial acetic acid. The product, 6-Methyl-2-(methylthio)-pyrimidin-4(3H)-one, will precipitate.
- **Isolation:** Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be used in the next step without further purification.

Step 2: Chlorination of C4 Position

- **Reaction Setup:** To the crude product from Step 1 (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) in a flask equipped with a reflux condenser and a gas trap for HCl.
- **Heating:** Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-6 hours. The reaction should become a clear solution. Monitor by TLC (quenching an aliquot with ice water and extracting with ethyl acetate).
- **Workup:** Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
- **Extraction:** Neutralize the aqueous solution with a solid base like sodium bicarbonate (NaHCO₃) and extract with ethyl acetate or dichloromethane (DCM) (3x volumes).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude 4-Chloro-6-methyl-2-(methylthio)pyrimidine can be purified by column chromatography on silica gel.

Step 3: Chlorination of C5 Position

- **Reaction Setup:** Dissolve the product from Step 2 (1.0 eq) in glacial acetic acid. Add N-Chlorosuccinimide (NCS, 1.2-1.5 eq).[2]
- **Heating:** Heat the mixture to 100-118 °C and stir for 4-8 hours under an inert atmosphere.[2]
- **Monitoring:** Follow the reaction progress by LC-MS to observe the formation of the dichlorinated product.
- **Workup:** After cooling, pour the reaction mixture into ice water.
- **Extraction & Purification:** Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry over Na₂SO₄, filter, and concentrate. The final product, 4,5-Dichloro-6-methyl-2-(methylthio)pyrimidine, can be purified by silica gel chromatography.

Predicted Chemical Reactivity and Derivatization

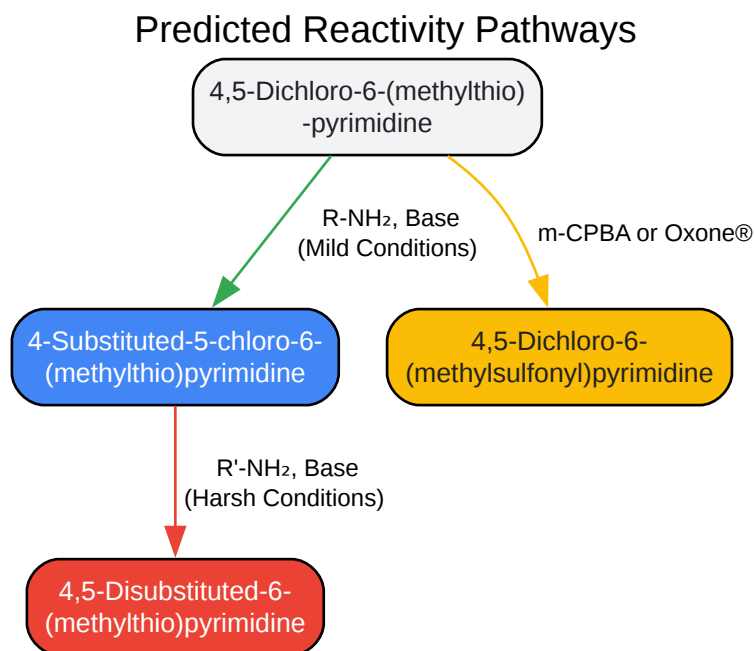
The reactivity of the title compound is governed by the electron-deficient pyrimidine ring and the two chlorine atoms at distinct positions.

Regioselectivity in Nucleophilic Aromatic Substitution (S_NAr)

The chlorine atoms at the C4 and C5 positions exhibit significantly different reactivities. Based on established principles, the C4 position is much more susceptible to nucleophilic attack than the C5 position.[3]

- **C4-Cl (Most Reactive):** This position is activated by both ring nitrogens, making it highly electrophilic and prone to displacement by a wide range of nucleophiles (amines, alcohols, thiols) under relatively mild conditions.
- **C5-Cl (Least Reactive):** The C5 position in pyrimidines is generally the least reactive towards S_NAr. Displacement of this chlorine typically requires harsh conditions or activation via metal-catalyzed cross-coupling reactions.[3]

This differential reactivity is a powerful tool, allowing for selective, stepwise functionalization of the molecule.



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Figure 3: Key predicted reaction pathways for the title compound.

Representative Protocol: Selective C4-Amination

This protocol describes a typical S_NAr reaction at the more reactive C4 position.

Materials:

- **4,5-Dichloro-6-(methylthio)pyrimidine** (1.0 eq)
- Desired primary or secondary amine (e.g., morpholine) (1.1 eq)
- A non-nucleophilic base (e.g., DIPEA or K₂CO₃) (2.0 eq)
- Anhydrous polar aprotic solvent (e.g., DMF, NMP, or Acetonitrile)

Procedure:

- Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve **4,5-Dichloro-6-(methylthio)pyrimidine** in the chosen solvent.
- Addition: Add the base, followed by the dropwise addition of the amine.
- Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the nucleophilicity of the amine.
- Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the appearance of the mono-substituted product.
- Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
- Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography to yield the 4-amino-5-chloro-6-(methylthio)pyrimidine derivative.

Potential Applications in Medicinal Chemistry

Substituted pyrimidines are privileged scaffolds in drug discovery, renowned for their role as bioisosteres of purines and their ability to form key hydrogen bond interactions with protein kinase hinges.^[4] While **4,5-Dichloro-6-(methylthio)pyrimidine** itself is not a known therapeutic, its value lies in its potential as a versatile intermediate for building libraries of drug candidates.

The C4-chloro, C5-chloro, and C6-methylthio groups offer three distinct points for diversification, allowing for fine-tuning of a molecule's structure to optimize potency, selectivity, and pharmacokinetic properties. A plausible drug discovery workflow would involve using the C4 position for initial derivatization and biological screening, followed by modification at the C5 or C6 positions to improve drug-like properties.

Figure 4: Conceptual workflow for elaborating the core scaffold into a potential therapeutic.

Safety and Handling

Specific Material Safety Data Sheet (MSDS) information is not available for this compound. However, based on analogous chlorinated heterocyclic compounds, the following precautions

are mandatory:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
- Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- Reactivity: The compound is a reactive electrophile. Avoid contact with strong oxidizing agents and strong bases outside of controlled reaction conditions.
- Storage: Store in a cool, dry place away from moisture and incompatible materials.

Conclusion

4,5-Dichloro-6-(methylthio)pyrimidine represents an unexplored but potentially valuable building block for synthetic and medicinal chemistry. While direct literature is scarce, this guide provides a comprehensive, predictive framework built upon the well-established principles of pyrimidine reactivity. The proposed synthetic route offers a clear path to accessing this compound, and the analysis of its differential reactivity provides a roadmap for its strategic use in constructing complex molecular architectures. It is our hope that this guide will serve as a catalyst for the investigation and application of this promising chemical entity.

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